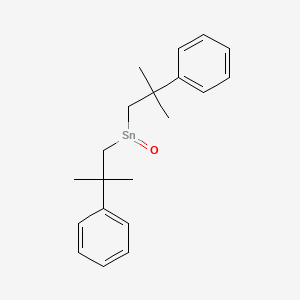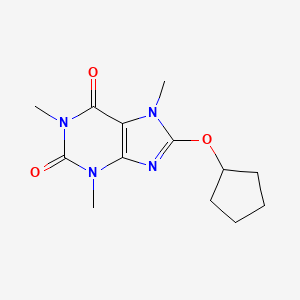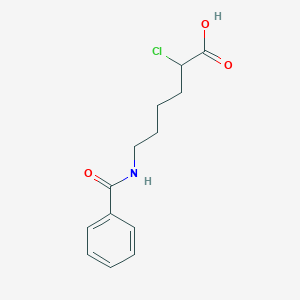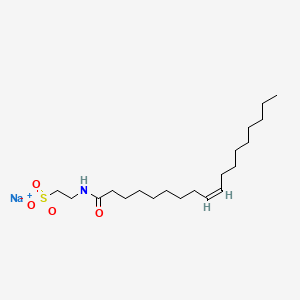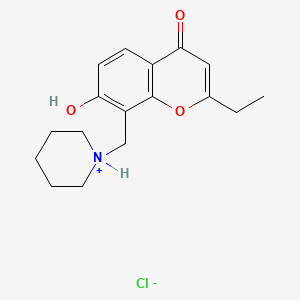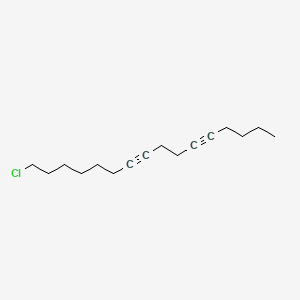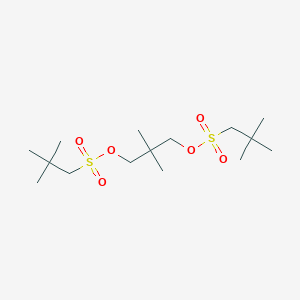
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is an organic compound characterized by its unique structure, which includes two 2,2-dimethylpropane-1-sulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 2,2-dimethylpropane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate groups can be hydrolyzed to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2,2-dimethylpropane-1,3-diol and the corresponding sulfonic acid.
科学的研究の応用
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) depends on its chemical reactivity. The sulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound can modify biomolecules through covalent attachment, altering their properties and functions.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate): This compound has similar structural features but different functional groups, leading to distinct reactivity and applications.
1,3-Diamino-2,2-dimethylpropane: This compound contains amino groups instead of sulfonate groups, resulting in different chemical behavior and uses.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is unique due to its dual sulfonate groups, which provide specific reactivity and versatility in chemical synthesis and modification of biomolecules. Its ability to undergo substitution and hydrolysis reactions makes it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
6974-33-0 |
|---|---|
分子式 |
C15H32O6S2 |
分子量 |
372.5 g/mol |
IUPAC名 |
[3-(2,2-dimethylpropylsulfonyloxy)-2,2-dimethylpropyl] 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C15H32O6S2/c1-13(2,3)11-22(16,17)20-9-15(7,8)10-21-23(18,19)12-14(4,5)6/h9-12H2,1-8H3 |
InChIキー |
DHTBMAWUGGKUSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CS(=O)(=O)OCC(C)(C)COS(=O)(=O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


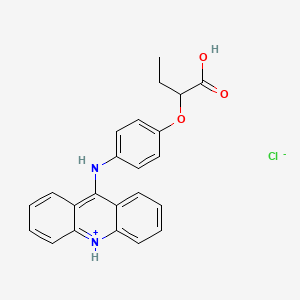

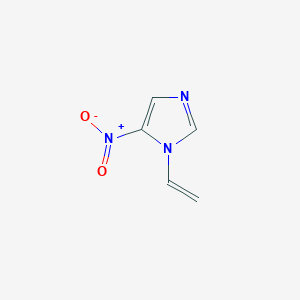
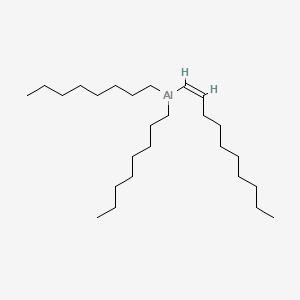
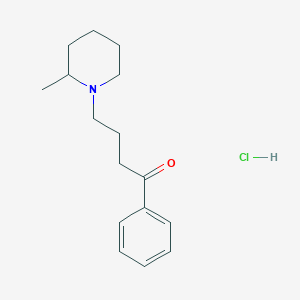

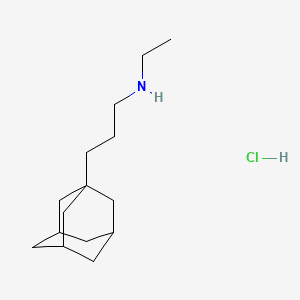
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
